4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid
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Overview
Description
4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring substituted with a hydroxy group and a naphthalene-2-carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid typically involves the reaction of naphthalene-2-carboxylic acid with a suitable pyrrolidine derivative. One common method involves the use of 4-hydroxyproline as a starting material. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and naphthalene-based compounds. Examples include:
- 4-Hydroxy-2-quinolones
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
Uniqueness
What sets 4-Hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid apart is its unique combination of a pyrrolidine ring with a naphthalene-2-carbonyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-hydroxy-1-(naphthalene-2-carbonyl)pyrrolidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c18-13-8-14(16(20)21)17(9-13)15(19)12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,18H,8-9H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQDDENQFPNDGPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)C2=CC3=CC=CC=C3C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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